

An In-depth Technical Guide to DMTr-TNA-5MeUamidite

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Compound of Interest

Compound Name: DMTr-TNA-5MeU-amidite

Cat. No.: B13721025

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This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **DMTr-TNA-5MeU-amidite**, a key building block in the synthesis of modified oligonucleotides. This document is intended for researchers, scientists, and professionals in the fields of drug development and nucleic acid chemistry.

Core Chemical Structure and Properties

DMTr-TNA-5MeU-amidite is a phosphoramidite monomer utilized in the chemical synthesis of α-L-threofuranosyl nucleic acid (TNA) oligonucleotides. TNA is an artificial nucleic acid analogue with a four-carbon threofuranosyl sugar backbone, which imparts unique structural and biological properties to oligonucleotides, including high binding affinity to complementary DNA and RNA strands and resistance to nuclease degradation.

The monomer consists of four key chemical moieties:

- DMTr (4,4'-Dimethoxytrityl): A bulky protecting group attached to the 3'-hydroxyl group of the threofuranosyl sugar. Its acid lability allows for controlled, stepwise deprotection during solidphase oligonucleotide synthesis.
- TNA (α-L-Threofuranosyl Nucleic Acid) backbone: The central sugar scaffold, which distinguishes TNA from natural nucleic acids like DNA and RNA.
- 5MeU (5-Methyluridine): The nucleobase component, which is a modified form of uracil.



 Phosphoramidite group: A reactive phosphorus(III) group, typically a β-cyanoethyl phosphoramidite, located at the 2'-position of the threose sugar. This group enables the formation of phosphodiester linkages with the free hydroxyl group of the growing oligonucleotide chain.

The complete chemical structure of **DMTr-TNA-5MeU-amidite** is depicted below:

Caption: Chemical structure of **DMTr-TNA-5MeU-amidite**.

Quantitative Data

The following table summarizes the key quantitative properties of **DMTr-TNA-5MeU-amidite**.

Property	Value	Reference(s)
Molecular Formula	C39H47N4O8P	[1][2]
Molecular Weight	730.79 g/mol	[1]
CAS Number	325683-94-1	[2]
Purity (typical)	≥98% (by HPLC)	[3]
Coupling Efficiency	Not specified; determined empirically	-
Storage Conditions	-20°C, under inert atmosphere	[2]

Note on Coupling Efficiency: The coupling efficiency of phosphoramidites is a critical parameter in oligonucleotide synthesis, as it determines the yield of the full-length product. While a specific coupling efficiency for **DMTr-TNA-5MeU-amidite** is not publicly available and is highly dependent on the synthesis conditions (e.g., synthesizer, reagents, coupling time), TNA phosphoramidites generally require optimized conditions, such as longer coupling times (e.g., 5 minutes), to achieve high efficiencies.[2]

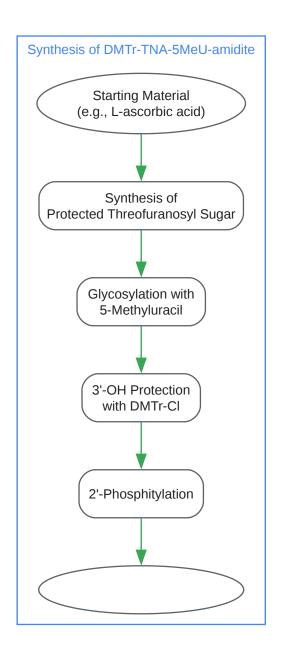
Experimental Protocols

The following sections outline the general experimental protocols for the synthesis of the TNA phosphoramidite monomer and its subsequent use in solid-phase oligonucleotide synthesis.



Synthesis of DMTr-TNA-5MeU-amidite

The synthesis of **DMTr-TNA-5MeU-amidite** is a multi-step process that is typically performed by specialized chemical suppliers. A general synthetic workflow is described below.



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Caption: General workflow for the synthesis of **DMTr-TNA-5MeU-amidite**.

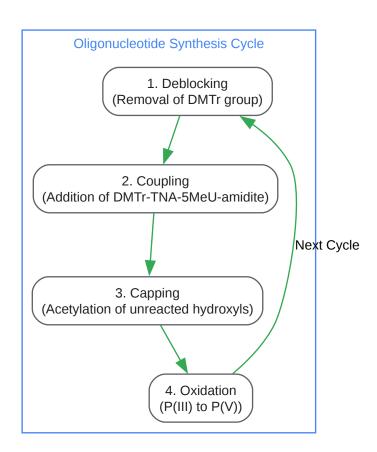
A detailed protocol for the synthesis of TNA phosphoramidite monomers can be found in the work by Zhang and Chaput (2012).[4] The key steps generally involve:



- Synthesis of a protected threofuranosyl sugar: This is often achieved from a readily available chiral starting material like L-ascorbic acid.[4]
- Glycosylation: The protected sugar is coupled with the 5-methyluracil base, typically under Vorbrüggen conditions, to form the nucleoside.[4]
- Selective Protection: The 3'-hydroxyl group of the threofuranosyl nucleoside is selectively protected with the dimethoxytrityl (DMTr) group.
- Phosphitylation: The 2'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.

Solid-Phase Oligonucleotide Synthesis

DMTr-TNA-5MeU-amidite is used in standard automated DNA/RNA synthesizers for the solid-phase synthesis of TNA-containing oligonucleotides. The synthesis cycle involves four main steps, as illustrated below.





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Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Detailed Methodology:

- Deblocking: The synthesis cycle begins with the removal of the acid-labile DMTr protecting group from the 5'- or 3'-hydroxyl of the nucleotide attached to the solid support, typically using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.
- Coupling: The DMTr-TNA-5MeU-amidite is activated by an activating agent (e.g., tetrazole
 or a derivative) and then coupled to the newly freed hydroxyl group of the growing
 oligonucleotide chain. As noted, a longer coupling time of approximately 5 minutes is
 recommended for TNA phosphoramidites to ensure high coupling efficiency.[2]
- Capping: Any unreacted hydroxyl groups on the solid support are acetylated ("capped")
 using a mixture of acetic anhydride and 1-methylimidazole. This prevents the formation of
 deletion-mutant oligonucleotides in subsequent cycles.
- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable
 phosphate triester linkage using an oxidizing agent, typically an iodine solution in a mixture
 of water, pyridine, and tetrahydrofuran.

These four steps are repeated for each monomer to be added to the growing oligonucleotide chain.

Cleavage and Deprotection

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the phosphate backbone and the nucleobases) are removed. This is typically achieved by treating the solid support with a solution of aqueous ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours.[2]

Purification and Analysis

The final TNA-containing oligonucleotide is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove truncated



sequences and other impurities. The identity and purity of the final product are confirmed by methods such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Applications and Significance

DMTr-TNA-5MeU-amidite is a crucial reagent for the synthesis of TNA-modified oligonucleotides, which are of significant interest in various research and therapeutic areas:

- Aptamer Development: TNA's resistance to nuclease degradation makes it an attractive scaffold for the development of highly stable aptamers for diagnostic and therapeutic applications.
- Antisense Technology: TNA-based antisense oligonucleotides can exhibit enhanced stability and binding affinity to their target mRNA, potentially leading to improved gene-silencing efficacy.
- Xenobiology and Synthetic Genetics: TNA is a key player in the field of synthetic genetics, which aims to create artificial genetic systems with novel properties.
- Fundamental Research: The study of TNA provides insights into the chemical origins of life and the structural requirements for a functional genetic polymer.

In conclusion, **DMTr-TNA-5MeU-amidite** is a specialized chemical building block that enables the synthesis of TNA-modified oligonucleotides with unique and advantageous properties. The protocols and data presented in this guide provide a foundational understanding for researchers and professionals working with this important class of nucleic acid analogues.

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